molecular formula C43H81O13P B1235379 D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester

D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester

Cat. No. B1235379
M. Wt: 837.1 g/mol
InChI Key: PDLAMJKMOKWLAJ-NYKNLHKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho}-1D-myo-inositol is a 1-phosphatidyl-1D-myo-inositol.

Scientific Research Applications

Synthesis and Chemistry

  • D-chiro-inositol and its derivatives have been used in various synthetic processes. For instance, chiral synthesis techniques have been applied to produce D- and L-myo-inositol 1,4,5-trisphosphate, highlighting the chemical versatility of these compounds (Tegge & Ballou, 1989).
  • New chiro-inositol esters have been isolated from natural sources like Prenanthes macrophylla, showcasing the compound's occurrence in various plant species and its potential for diverse biological applications (Zhang et al., 2012).

Biological and Medical Applications

  • D-chiro-Inositol plays a role in the metabolism of insulin and glucose. It has been identified in mammalian glycosylphosphatidylinositol protein anchors and inositol phosphoglycans, which possess insulin-like bioactivity (Ostlund et al., 1996).
  • The compound is involved in various biological processes, such as mediating insulin-induced testosterone biosynthesis and directly affecting the synthesis of estrogens, potentially influencing conditions like Polycystic Ovary Syndrome (PCOS) (Dinicola et al., 2021).

Environmental and Ecological Significance

  • Inositol phosphates, including D-chiro-inositol derivatives, are abundant in the environment. Their presence in soils and ecosystems points towards their ecological importance and the need for further research into their roles and functions (Turner et al., 2012).

properties

Molecular Formula

C43H81O13P

Molecular Weight

837.1 g/mol

IUPAC Name

[1-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H81O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52)/b18-17-/t35?,38?,39-,40+,41-,42-,43?/m1/s1

InChI Key

PDLAMJKMOKWLAJ-NYKNLHKESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester
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D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester
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D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester
Reactant of Route 6
D-chiro-Inositol 1-phosphoric acid 2-(oleoyloxy)-3-(palmitoyloxy)propyl ester

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